REACTION_CXSMILES
|
OS(O)(=O)=O.[Cl:6][C:7]1[CH:8]=[C:9]([C:14]([CH3:29])([CH3:28])[C:15]([CH:17]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[C:18]([O:20]CC)=O)=[O:16])[CH:10]=[CH:11][C:12]=1[Cl:13]>CCOC(C)=O>[Cl:13][C:12]1[CH:11]=[C:10]2[C:9](=[CH:8][C:7]=1[Cl:6])[C:14]([CH3:29])([CH3:28])[C:15](=[O:16])[C:17]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[C:18]2[OH:20]
|
Name
|
|
Quantity
|
52.5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
11.66 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C(=O)C(C(=O)OCC)C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to ambient temperature
|
Type
|
ADDITION
|
Details
|
poured into a beaker of ice
|
Type
|
ADDITION
|
Details
|
added to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
partitioned with water
|
Type
|
WASH
|
Details
|
washed 2 times with 50 mL of water
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=C(C(C(C2=CC1Cl)(C)C)=O)C(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |